molecular formula C15H17NO2 B13465687 Ethyl 3-naphthalen-2-yl-D-alaninate CAS No. 773841-83-1

Ethyl 3-naphthalen-2-yl-D-alaninate

Cat. No.: B13465687
CAS No.: 773841-83-1
M. Wt: 243.30 g/mol
InChI Key: WMWUVPBDJARXRB-CQSZACIVSA-N
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Description

Ethyl 3-naphthalen-2-yl-D-alaninate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring attached to an alanine moiety, which is further esterified with an ethyl group

Properties

CAS No.

773841-83-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m1/s1

InChI Key

WMWUVPBDJARXRB-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-naphthalen-2-yl-D-alaninate typically involves the reaction of 3-(2-naphthyl)-D-alanine with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-naphthalen-2-yl-D-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Ethyl 3-naphthalen-2-yl-D-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-naphthalen-2-yl-D-alaninate involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Ethyl 3-naphthalen-2-yl-D-alaninate can be compared with other naphthalene derivatives such as:

    Naphthalene-2-carboxylic acid: Similar structure but lacks the alanine moiety.

    Naphthalene-1-yl-acetic acid: Contains an acetic acid group instead of alanine.

    Naphthalene-2-sulfonic acid: Features a sulfonic acid group.

The uniqueness of this compound lies in its combination of the naphthalene ring with an alanine moiety, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-naphthalen-2-yl-D-alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthalene ring system, which is known for its role in various biological activities. The synthesis typically involves coupling reactions that yield the desired compound through well-established organic chemistry techniques.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have shown that compounds with similar naphthalene structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives with naphthalene moieties have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
    • A notable study demonstrated that related compounds could reduce tumor mass and volume significantly in vivo, indicating the potential of these compounds as chemotherapeutic agents .
  • Antimicrobial Properties :
    • This compound has shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds reveal effective antibacterial properties, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
    • Specific derivatives have been noted for their bactericidal effects against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects often involves the modulation of specific signaling pathways. For example, some studies suggest that it may interact with apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
    • Additionally, some derivatives have been shown to act as inhibitors of certain enzymes involved in cancer progression, such as c-MET and VEGFR-2, further supporting their anticancer potential .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; reduction in tumor size
AntimicrobialEffective against MRSA and VRE; MIC values range from 15.625 to 125 μM
Enzyme InhibitionInhibition of c-MET and VEGFR-2

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of naphthalene derivatives, this compound was evaluated for its cytotoxic effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value indicating potent activity, leading to significant apoptosis through caspase activation pathways .

Case Study: Antibacterial Activity

Another research effort assessed the antibacterial efficacy of related naphthalene derivatives against clinical isolates of Staphylococcus aureus. The study found that certain derivatives displayed lower MIC values compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

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